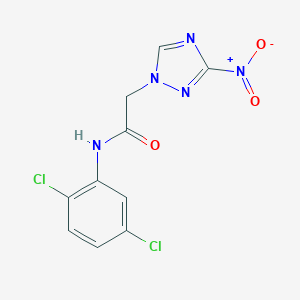![molecular formula C12H11N3O B463717 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide CAS No. 303770-63-0](/img/structure/B463717.png)
3-[(1H-pyrrol-2-ylmethylene)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(1H-pyrrol-2-ylmethylene)amino]benzamide” is a chemical compound with the molecular formula C12H11N3O . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-2-(((1H-pyrrol-2-yl)methylene)amino)-3′,6′-dihydroxyspiro[isoindoline-1,9′-xanthen]-3-one has been reported .
Chemical Reactions Analysis
Pyrrole-containing compounds have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the properties of Benzamide include a molecular weight of 213.24, and it is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The crystal structure of a similar compound, (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate monohydrate, was studied . This type of analysis can provide valuable information about the arrangement of atoms in a crystal and the chemical bonds that hold the atoms together.
Antimicrobial Agents
The compound has been used in the synthesis of antimicrobial agents . A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . This ligand was then used to prepare Cu(II) and Co(II) metal complexes, which have potential applications as antimicrobial agents .
Organic Reagents and Ligands
As organic reagents and ligands, Schiff bases have important applications in medicine, analytical chemistry, and catalysis . The compound “3-[(1H-pyrrol-2-ylmethylene)amino]benzamide” could potentially be used in these areas due to its structural similarity to other Schiff bases.
Chemical Preparation
The compound has been used in chemical preparation processes . For example, it was used in the synthesis of a new bidentate Schiff base ligand . These types of ligands have a wide range of applications in coordination chemistry and catalysis.
In Silico Analysis
The compound has been used in in silico analysis . This type of analysis involves the use of computer simulations to study the properties and behavior of chemical compounds. It can provide valuable insights into the potential applications of a compound in various fields.
Computational and Theoretical Chemistry Investigations
The compound has been used in computational and theoretical chemistry investigations . These investigations can provide valuable insights into the properties and behavior of a compound at the molecular level. They can also help to predict how a compound might behave in different conditions or in reaction with other compounds.
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For example, two compounds, namely chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, are the competitive inhibitors of EGFR and VEGFR .
Safety and Hazards
Orientations Futures
The future directions of research on pyrrole-containing compounds could involve exploring their diverse therapeutic applications further. Due to their diverse therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Propriétés
IUPAC Name |
3-(1H-pyrrol-2-ylmethylideneamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-12(16)9-3-1-4-10(7-9)15-8-11-5-2-6-14-11/h1-8,14H,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXHEYDNJMWUJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=CN2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1H-pyrrol-2-ylmethylene)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-Chlorophenyl)imino]methyl}-1,2-benzenediol](/img/structure/B463638.png)

![(4E)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463655.png)
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463656.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463659.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,3-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463661.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463662.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463667.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-iodophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463668.png)
![(4E)-4-[2-(3-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463670.png)
![4-Bromo-2-{[(3-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B463684.png)
![2-[(2-Hydroxy-5-nitrobenzylidene)amino]benzamide](/img/structure/B463685.png)
![2-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B463692.png)
![2-Methoxy-4-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B463695.png)